Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate
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Overview
Description
Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate is an organic compound with the molecular formula C14H16O4. It is a derivative of naphthalene, characterized by the presence of methoxy groups and a carboxylate ester. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate typically involves the reaction of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-one with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration would be essential for efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can then interact with cellular components, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-one
- 5,6-Dimethoxy-3-phenyl-3,4-dihydronaphthalene-1(2H)-one
- 2-Hydroxy-5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate
Uniqueness
Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate is unique due to its specific ester functional group and methoxy substitutions, which confer distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate is a naphthalene derivative notable for its diverse biological activities. This compound is characterized by a unique chemical structure that includes two methoxy groups and a carboxylate functional group, contributing to its potential pharmacological applications. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H16O5
- Molar Mass : Approximately 248.27 g/mol
- Functional Groups : Methoxy groups at positions 5 and 6, and a carboxylate group at position 1.
The structural complexity of this compound enhances its solubility and reactivity compared to simpler naphthalene derivatives.
Biological Activities
This compound exhibits several biological activities:
- Antioxidant Activity : The presence of methoxy groups contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against various bacterial strains. Its activity is comparable to other naphthalene derivatives which have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Properties : Similar compounds in the naphthalene class have demonstrated anti-inflammatory effects, suggesting that this compound may also possess this activity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Interaction studies show that the compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Cell Signaling Modulation : It may influence cell signaling pathways that regulate inflammation and immune responses.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is helpful to compare it with structurally related compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 3,4-dihydronaphthalene-1-carboxylate | C12H14O2 | Lacks methoxy groups; simpler structure |
Methyl 2-hydroxy-5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate | C14H16O5 | Contains hydroxyl group; enhanced antioxidant activity |
This table highlights how modifications in functional groups can significantly alter the biological activity of naphthalene derivatives.
Case Studies and Research Findings
Research has indicated promising results regarding the biological activities of this compound:
- Antioxidant Studies : In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in human cell lines.
- Antimicrobial Testing : A study evaluated its efficacy against various bacterial strains using minimum inhibitory concentration (MIC) assays. Results showed that it had moderate antibacterial activity with MIC values comparable to standard antibiotics .
Properties
Molecular Formula |
C14H16O4 |
---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C14H16O4/c1-16-12-8-7-9-10(13(12)17-2)5-4-6-11(9)14(15)18-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
XCORKASNGYCRCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=CCC2)C(=O)OC)OC |
Origin of Product |
United States |
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